5beta-Pregnan-17,21-diol-3,20-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
566-42-7 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13,15-17,22,25H,3-12H2,1-2H3/t13-,15-,16+,17+,19+,20+,21+/m1/s1 |
InChI Key |
WNIBSYGPDJBVOA-BRRPRDELSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5beta Pregnan 17,21 Diol 3,20 Dione
Precursor Steroids and Initial Biotransformations in C21 Steroidogenesis
The biosynthesis of 5beta-Pregnan-17,21-diol-3,20-dione is rooted in the C21 steroidogenesis pathway, which begins with cholesterol. ontosight.aimcw.edu C21 steroids are characterized by a 21-carbon skeleton. quizlet.com The initial and rate-limiting step in steroid hormone production is the conversion of cholesterol to pregnenolone (B344588). ontosight.aiontosight.ai This reaction is catalyzed by the enzyme cholesterol desmolase (CYP11A1). ontosight.aiontosight.ai
From pregnenolone, the pathway can proceed via two main routes, dictated by the action of subsequent enzymes. One key enzyme is 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts pregnenolone to progesterone (B1679170). ontosight.ainih.gov Progesterone is a crucial branching point for the synthesis of various corticosteroids. ontosight.ai
Another critical biotransformation is the 17α-hydroxylation of pregnenolone or progesterone, a reaction mediated by 17α-hydroxylase (CYP17A1). oup.comwikipedia.orgmedscape.com This step is essential for the production of glucocorticoids and sex steroids. medscape.commedscape.com The product of progesterone hydroxylation at the C17 position is 17α-hydroxyprogesterone, a direct precursor in the pathway leading to this compound. nih.govnih.gov
Further hydroxylation at the C21 position, catalyzed by 21-hydroxylase (CYP21A2), converts 17α-hydroxyprogesterone into 11-deoxycortisol. nih.govnih.govhofstra.edu This step is a hallmark of the glucocorticoid synthesis pathway. nih.gov It is from these C21 steroid precursors that this compound is ultimately formed through reductive processes.
Enzymatic Steps in the Formation of this compound
The formation of this compound from its Δ4-3-ketosteroid precursors is a multi-step process involving several key enzymes that introduce specific stereochemical configurations to the steroid nucleus.
Role of Delta4-3-Oxosteroid 5beta-Reductases (e.g., EC 1.3.1.3, SRD5A1, SRD5A2) in Pregnane (B1235032) Biosynthesis
A pivotal step in the formation of 5beta-pregnane (B1210067) derivatives is the reduction of the double bond between carbons 4 and 5 of the steroid A-ring. This reaction is catalyzed by Δ4-3-oxosteroid 5β-reductases (EC 1.3.1.3), which belong to the aldo-keto reductase (AKR) superfamily, specifically AKR1D1 in humans. nih.govexpasy.orgnih.gov This enzyme introduces hydrogen to the beta-face of the steroid, resulting in a cis-configuration of the A and B rings, characteristic of the 5β-pregnane series. nih.gov
The human enzyme efficiently reduces various steroid substrates, including progesterone, androstenedione, and 17α-hydroxyprogesterone, to their 5β-reduced forms. expasy.orggenome.jpebi.ac.uk While AKR1D1 is the sole 5β-reductase in humans, steroid 5α-reductases, such as SRD5A1 and SRD5A2, catalyze the formation of 5α-pregnanes, which have a planar A/B ring junction. nih.govnih.gov SRD5A1 is known to be overexpressed in certain conditions and plays a role in the "backdoor pathway" of androgen synthesis. nih.gov Both SRD5A1 and SRD5A2 are integral membrane proteins located in the endoplasmic reticulum. nih.gov
Involvement of Hydroxylases in 17-alpha and 21-Hydroxylation of Pregnanes
The hydroxyl groups at the 17α and 21 positions are critical features of this compound and are introduced earlier in the steroidogenic pathway.
17α-Hydroxylase (CYP17A1): This enzyme, located in the smooth endoplasmic reticulum, is responsible for the hydroxylation of pregnenolone and progesterone at the 17α-position. wikipedia.orgmedscape.com This action is a prerequisite for the formation of cortisol and sex steroids. medscape.commedscape.com A deficiency in this enzyme leads to impaired production of these hormones. wikipedia.orgmedscape.com
21-Hydroxylase (CYP21A2): This cytochrome P450 enzyme, also found in the endoplasmic reticulum, hydroxylates 17α-hydroxyprogesterone to form 11-deoxycortisol and progesterone to create deoxycorticosterone. nih.govnih.gov Deficiency of this enzyme is the most common cause of congenital adrenal hyperplasia, leading to an overproduction of androgens. nih.govhofstra.edu
Dehydrogenase Activities (e.g., 3-alpha-Hydroxysteroid Dehydrogenase, AKR1C4) Affecting the 3- and 20-Positions
The oxo groups at the C3 and C20 positions of the pregnane skeleton can be interconverted with hydroxyl groups by various hydroxysteroid dehydrogenases (HSDs).
3α-Hydroxysteroid Dehydrogenases (3α-HSDs): These enzymes, primarily members of the aldo-keto reductase (AKR) superfamily, catalyze the reduction of the 3-oxo group of 5β-reduced steroids to a 3α-hydroxy group. nih.govwikipedia.org In humans, there are several isoforms, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov AKR1C4, which is predominantly found in the liver, is a major enzyme in the formation of 5β-tetrahydrosteroids from testosterone (B1683101) and also plays a role in progesterone metabolism. nih.govoup.com These enzymes generally favor the formation of 3α-hydroxy steroids. nih.gov
20α-Hydroxysteroid Dehydrogenase: AKR1C1 also functions as a 20α-HSD, which can reduce the 20-oxo group of pregnanes. oup.com
The interplay of these dehydrogenases is crucial in modulating the biological activity and metabolic fate of steroid hormones.
Downstream Metabolic Fates of this compound and Related Pregnanes
Once formed, this compound and other related pregnanes can undergo further metabolic conversions, leading to a variety of other steroid metabolites.
Further Reductions and Oxidations within Steroid Pathways
The metabolic pathways for 5β-pregnanes involve a series of reduction and oxidation reactions that can occur at various positions on the steroid nucleus. The 3-oxo and 20-oxo groups are particularly susceptible to reduction by hydroxysteroid dehydrogenases. nih.govnih.gov
For instance, the 3-oxo group of 5β-dihydrosteroids can be reduced to a 3α-hydroxyl group by enzymes like AKR1C4. nih.gov This results in the formation of tetrahydrosteroids, which are often considered inactive metabolites destined for excretion. nih.gov Similarly, the 20-oxo group can be reduced to a 20α-hydroxy group by enzymes such as AKR1C1. oup.com
These further reductions are part of the catabolic pathway for steroid hormones, terminating their biological activity and facilitating their elimination from the body. The specific metabolites formed depend on the tissue-specific expression of the various AKR1C isoforms. nih.gov For example, 5α-pregnan-17α-ol-3,20-dione can be converted to 5α-pregnane-3α,17α-diol-20-one by 3α-HSDs like AKR1C2 and AKR1C4. wikipedia.org
Interactive Data Table: Key Enzymes and Their Functions
| Enzyme | EC Number | Function | Substrate(s) | Product(s) |
| Cholesterol desmolase | 1.14.15.6 | Converts cholesterol to pregnenolone. ontosight.aiontosight.ai | Cholesterol | Pregnenolone |
| 3β-hydroxysteroid dehydrogenase | 1.1.1.145 | Converts pregnenolone to progesterone. ontosight.ainih.gov | Pregnenolone | Progesterone |
| 17α-hydroxylase | 1.14.14.19 | Hydroxylates pregnenolone or progesterone at the 17α position. oup.comwikipedia.orgmedscape.com | Pregnenolone, Progesterone | 17α-hydroxypregnenolone, 17α-hydroxyprogesterone |
| 21-hydroxylase | 1.14.99.10 | Hydroxylates 17α-hydroxyprogesterone to 11-deoxycortisol. nih.govnih.govhofstra.edu | 17α-hydroxyprogesterone | 11-deoxycortisol |
| Δ4-3-oxosteroid 5β-reductase (AKR1D1) | 1.3.1.3 | Reduces the C4-C5 double bond of Δ4-3-ketosteroids to form 5β-steroids. nih.govexpasy.orgnih.gov | Progesterone, 17α-hydroxyprogesterone | 5β-dihydroprogesterone, 5β-pregnan-17α-ol-3,20-dione |
| 3α-hydroxysteroid dehydrogenase (AKR1C4) | 1.1.1.50 | Reduces the 3-oxo group of 5β-reduced steroids to a 3α-hydroxy group. nih.govwikipedia.org | 5β-dihydrosteroids | 3α,5β-tetrahydrosteroids |
Regulation of Biosynthetic and Metabolic Pathways for this compound
The biosynthesis of this compound is dependent on the activity of key steroidogenic enzymes. The regulation of these enzymes at the transcriptional and post-translational levels, as well as the availability of substrates and potential feedback inhibition, are critical determinants of the rate of its formation.
Transcriptional and Post-Translational Control of Key Steroidogenic Enzymes
The primary enzyme responsible for the 5-beta reduction of Δ4-3-ketosteroids is 5beta-reductase, encoded by the AKR1D1 gene. medlineplus.govmedlineplus.gov The subsequent reduction of the 3-oxo group to a 3-alpha-hydroxyl group is catalyzed by 3alpha-hydroxysteroid dehydrogenases (3α-HSDs), with isoforms such as AKR1C1 and AKR1C2 being key players. frontiersin.orgnih.gov
Transcriptional Control:
The expression of AKR1D1 is subject to regulation by various factors, including glucocorticoids and bile acids. researchgate.netendocrine-abstracts.orgbioscientifica.com In human liver cell lines (HepG2 and Huh7), dexamethasone, a synthetic glucocorticoid, has been shown to down-regulate the mRNA and protein expression of AKR1D1. endocrine-abstracts.orgbioscientifica.com This effect appears to be mediated by the glucocorticoid receptor (GR), as the antagonist RU-486 can reverse the dexamethasone-induced changes. endocrine-abstracts.org Conversely, in mouse models, corticosterone (B1669441) treatment led to an increase in hepatic AKR1D1 expression, highlighting species-specific differences in regulation. endocrine-abstracts.org Bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid (CA), also regulate AKR1D1 expression, suggesting a feedback mechanism in bile acid synthesis where AKR1D1 plays a crucial role. researchgate.net
The transcriptional regulation of AKR1C1 and AKR1C2 is also complex. Studies in breast cancer cells have shown that the expression of AKR1C1 and AKR1C2 can be reduced in tumor tissues compared to normal tissues. nih.gov In prostate cancer cells, the expression of AKR1C2 was found to be increased by dihydrotestosterone (B1667394) (DHT). wikigenes.org The promoter regions of these genes contain response elements for various transcription factors, allowing for intricate control of their expression in different tissues and physiological states. researchgate.net
Post-Translational Control:
Information regarding the post-translational modification of 5beta-reductase (AKR1D1) and the relevant 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1 and AKR1C2) is limited. Post-translational modifications, such as phosphorylation, acetylation, and ubiquitination, are known to regulate the activity, stability, and localization of many enzymes. While the potential for such modifications exists for these steroidogenic enzymes, specific studies demonstrating these regulatory mechanisms for AKR1D1, AKR1C1, and AKR1C2 in the context of 5beta-pregnane metabolism are not well-documented in the current literature. Some evidence suggests that the redox state and other post-translational modifications may regulate the affinity of target proteins for certain ligands, which could indirectly influence enzyme activity. researchgate.net
Substrate Availability and Product Inhibition Studies in vitro
The rate of biosynthesis of this compound is influenced by the availability of its precursor, 17,21-dihydroxyprogesterone, and the kinetic properties of the enzymes involved.
Substrate Availability and Competition:
The enzyme 5beta-reductase (AKR1D1) exhibits broad substrate specificity and can act on various C18, C19, C21, and C27 Δ4-ketosteroids. nih.gov This promiscuity implies that in a cellular environment where multiple steroid substrates are present, competition for the active site of AKR1D1 can occur. The relative concentrations and affinities of these substrates will therefore influence the rate of 5beta-reduction of any single substrate, including 17,21-dihydroxyprogesterone. The concept of substrate competition is a recognized factor in the kinetics of metabolic networks, where it can affect both the dynamic and steady-state concentrations of metabolites. wikigenes.org
Product and Inhibitor Interactions:
In vitro studies have identified inhibitors of 5beta-reductase. For instance, finasteride (B1672673), a well-known inhibitor of 5alpha-reductase, also acts as a competitive inhibitor of AKR1D1, albeit with a lower affinity. nih.gov The structure of the AKR1D1-finasteride complex reveals that finasteride binds to the active site, preventing the binding and reduction of steroid substrates. nih.gov
While direct studies on product inhibition of 5beta-reductase by this compound are not available, the phenomenon of product inhibition is a common regulatory mechanism for enzymes. Strong substrate inhibition has been observed for the AKR1C2-catalyzed reduction of tibolone, a synthetic steroid. wikigenes.org This suggests that high concentrations of the product, this compound, or other 5beta-reduced steroids could potentially bind to the enzyme and inhibit its activity, thereby creating a negative feedback loop to control its own synthesis.
Enzymology of 5beta Pregnan 17,21 Diol 3,20 Dione Transformation
Characterization of Enzymes Mediating 5beta-Reduction of Steroid Hormones
The conversion of Δ4-3-ketosteroids into their 5-beta reduced metabolites is a critical step in the metabolism of various steroid hormones, including progestogens, androgens, and glucocorticoids. nih.gov This reaction is catalyzed by the enzyme steroid 5beta-reductase (aldo-keto reductase 1D1 or AKR1D1). nih.gov Unlike steroid 5-alpha-reductases (SRD5A), which share similar biological functions, 5-beta-reductase does not share a common ancestor, representing an instance of convergent evolution. nih.gov In vertebrates, both enzyme types are integral to the biosynthesis of C-19 and C-21 steroids and bile acids. nih.gov
Human steroid 5beta-reductase (AKR1D1) is responsible for the reduction of the Δ4-ene double bond in steroid hormones and bile acid precursors. nih.gov The structure of AKR1D1 allows it to bind steroid substrates in a manner that facilitates the specific transfer of a hydride ion to the C5 position, resulting in the characteristic A/B cis ring junction of the 5-beta steroid nucleus. nih.gov
Enzyme Kinetics and Substrate Specificity of Relevant Reductases (e.g., DHRS4)
The substrate specificity of steroid 5beta-reductase (AKR1D1) is broad, enabling it to act on a variety of steroid hormones. The study of enzyme kinetics, which examines reaction rates under varying conditions, provides insight into the catalytic mechanisms and metabolic roles of these enzymes. wikipedia.orgkhanacademy.org Substrate specificity is a key characteristic, determined by the enzyme's active site, which selectively binds to specific substrates. numberanalytics.com
Human AKR1D1 efficiently transforms several key steroid hormones into their 5-beta-reduced forms. wikipedia.org While the prompt mentions Dehydrogenase/reductase member 4 (DHRS4), detailed kinetic data for its specific action on pregnane (B1235032) steroids leading to 5beta-Pregnan-17,21-diol-3,20-dione is not as extensively characterized in the provided literature as that of the AKR family. The AKR superfamily, particularly AKR1D1, is well-documented for this primary reductive step.
Table 1: Substrate Specificity of Human Steroid 5beta-Reductase (AKR1D1)
| Substrate | Product |
|---|---|
| Progesterone (B1679170) | 5β-Pregnane-3,20-dione |
| 17α-Hydroxyprogesterone | 5β-Pregnane-17α-ol-3,20-dione |
| Androstenedione | 5β-Androstane-3,17-dione |
| Testosterone (B1683101) | 5β-Dihydrotestosterone |
| Cortisol | 5β-Dihydrocortisol |
| Aldosterone | 5β-Dihydroaldosterone |
| Corticosterone (B1669441) | 5β-Dihydrocorticosterone |
Source: wikipedia.org
Cofactor Requirements and Reaction Mechanisms of Steroid-Converting Enzymes
The catalytic activity of steroid-converting enzymes is dependent on the presence of specific cofactors that act as electron donors or acceptors during the reaction. For steroid 5beta-reductase (AKR1D1), the required cofactor is NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov
The reaction mechanism involves the following key steps:
The steroid substrate binds to the active site of the enzyme.
A hydride ion (H-) is transferred from the 4-pro-R position of the nicotinamide (B372718) ring of NADPH to the C5 position of the steroid substrate. nih.gov
Specific amino acid residues within the active site, such as tyrosine (Y58) and glutamate (B1630785) (E120) in AKR1D1, create an "oxyanion hole" that polarizes the C3 ketone of the steroid, facilitating the hydride attack at C5. nih.gov
A proton is subsequently transferred from a proton donor in the active site (like a tyrosine residue) to the C4 position, completing the reduction of the double bond.
Other steroid-converting enzymes have different cofactor requirements. For instance, some hydroxysteroid dehydrogenases (HSDs) can use either NAD+ or NADH, depending on whether they are catalyzing an oxidation or reduction reaction. nih.govresearchgate.net The activities of these enzymes are modulated by these cofactors, which are essential for the electron transfer steps in the redox reactions. nih.gov
Table 2: Cofactor Requirements for Key Steroid-Converting Enzyme Classes
| Enzyme Class | Typical Cofactor(s) | Function |
|---|---|---|
| Steroid 5β-Reductase (AKR1D1) | NADPH | Reduction of C4-C5 double bond. nih.gov |
| Cytochrome P450 Hydroxylases | NADPH (via P450 Reductase) | Hydroxylation at various positions. wikipedia.org |
Biochemical Analysis of Hydroxylases Involved in 17,21-Positions (e.g., Cytochrome P450 Enzymes)
The hydroxyl groups at the C17 and C21 positions of this compound are introduced by members of the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org These are heme-containing monooxygenases that require an electron-donating redox partner, typically cytochrome P450 reductase (POR), which transfers electrons from NADPH. nih.govwikipedia.org
17α-Hydroxylase (CYP17A1): This enzyme, located in the endoplasmic reticulum, is crucial in the steroidogenic pathway. wikipedia.org It exhibits dual functionality, catalyzing both the hydroxylation of pregnenolone (B344588) and progesterone at the 17α-position and the subsequent cleavage of the C17-20 side chain (17,20-lyase activity). wikipedia.org The 17α-hydroxylase activity is essential for producing the 17-hydroxylated precursor required for the synthesis of cortisol and androgens. wikipedia.org
21-Hydroxylase (CYP21A2): This is the primary enzyme responsible for catalyzing the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone, forming 11-deoxycorticosterone and 11-deoxycortisol, respectively. nih.govnih.gov This reaction is a critical step in the biosynthesis of both mineralocorticoids and glucocorticoids in the adrenal cortex. nih.gov Kinetic analyses show that human P450 21A2 is a highly efficient enzyme. nih.gov
Table 3: Steady-State Kinetic Parameters for Human P450 21A2
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
|---|---|---|---|
| Progesterone | 34 ± 1 | 0.23 ± 0.03 | 148 |
| 17α-Hydroxyprogesterone | 51 ± 2 | 0.40 ± 0.04 | 128 |
Source: nih.gov
Dehydrogenase Activities Affecting the 3- and 20-Ketones of Pregnane Steroids
The ketone groups at the C3 and C20 positions of the pregnane steroid nucleus are targets for various hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the reversible conversion between ketones and hydroxyl groups, playing a key role in modulating steroid hormone activity. Many of these enzymes belong to the aldo-keto reductase (AKR) superfamily. nih.gov
The enzymes AKR1C1, AKR1C2, and AKR1C3 are particularly important. nih.govwikipedia.org They function as 3-ketosteroid and 20-ketosteroid reductases. nih.gov When acting on 5β-pregnane-3,20-dione (the direct product of 5β-reduction of progesterone), these enzymes exhibit varied activities, reducing either the 3-keto group, the 20-keto group, or both. nih.gov
AKR1C1 shows high 20-ketosteroid reductase activity, converting 5β-pregnane-3,20-dione primarily to 20α-hydroxy-5β-pregnan-3-one and further to 5β-pregnane-3α,20α-diol. nih.gov
AKR1C2, AKR1C3, and AKR1C4 also reduce the 3- and 20-keto groups, leading to a mixture of products, including 3α-hydroxy-5β-pregnan-20-one and 5β-pregnane-3α,20α-diol. nih.gov
This enzymatic action is crucial for the further metabolism and eventual inactivation and excretion of pregnane steroids.
Table 4: Products of 5β-Pregnane-3,20-dione Reduction by Human AKR1C Enzymes
| Enzyme | Primary Product(s) | Catalytic Activity |
|---|---|---|
| AKR1C1 | 20α-hydroxy-5β-pregnan-3-one, 5β-pregnane-3α,20α-diol | High 20-ketosteroid reductase activity. nih.gov |
| AKR1C2 | 3α-hydroxy-5β-pregnan-20-one, 5β-pregnane-3α,20α-diol | 3-keto and 20-ketosteroid reductase activity. nih.gov |
| AKR1C3 | 3α-hydroxy-5β-pregnan-20-one, 5β-pregnane-3α,20α-diol | 3-keto and 20-ketosteroid reductase activity. nih.gov |
Purification and Reconstitution of Steroidogenic Enzyme Systems for in vitro Studies
Understanding the function of individual enzymes in a metabolic pathway requires their isolation and study outside the complex cellular environment. This is achieved through enzyme purification and the reconstitution of pathways in vitro. nih.govnih.gov This approach allows for a systematic analysis of enzyme kinetics, substrate specificity, and cofactor requirements. nih.gov
The general process involves several steps:
Overexpression: The gene encoding the steroidogenic enzyme of interest (e.g., a P450 enzyme or a reductase) is often cloned into an expression vector and introduced into a host system, such as E. coli bacteria, for large-scale production of the protein. nih.govnih.gov
Extraction and Purification: The cells are harvested and lysed to release the cellular contents. The target enzyme is then purified from the complex mixture of proteins using a series of chromatographic techniques. researchgate.net These can include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.
Reconstitution: For enzymes like cytochrome P450s that require partner proteins for activity, a functional system must be reconstituted in vitro. This involves combining the purified P450 with its necessary redox partners (e.g., cytochrome P450 reductase and/or cytochrome b5) and a lipid environment that mimics the cell membrane. nih.govnih.gov
In Vitro Assays: The purified and reconstituted enzyme system is then used in controlled experiments. Substrates and cofactors are added, and the reaction is monitored over time. nih.gov The products are identified and quantified, often using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to determine the enzyme's catalytic activity and kinetic parameters. nih.govresearchgate.net
This in vitro approach has been fundamental in characterizing the function of numerous steroidogenic enzymes, including P450scc, P450 21A2, and various reductases, providing the detailed biochemical knowledge presented in this article. nih.govnih.govnih.gov
Analytical Methodologies for 5beta Pregnan 17,21 Diol 3,20 Dione in Research
Chromatographic Separation Techniques for Steroid Profiling
Chromatography is the cornerstone of steroid analysis, enabling the separation of structurally similar compounds from a complex mixture. The choice of technique depends on the sample matrix, the required sensitivity, and whether the analysis is qualitative or quantitative.
Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with a tandem mass spectrometer (MS/MS), is a powerful tool for comprehensive steroid profiling in biological samples like plasma and urine. nih.gov Due to the low volatility of steroids, a chemical derivatization step is necessary to make them amenable to gas chromatography. This typically involves oximation to protect ketone groups followed by silylation of hydroxyl groups.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, often a non-polar type like an HP-ULTRA1 column. nih.gov Separation is based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer. Tandem MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, allowing for accurate quantification even at trace levels in complex matrices. nih.govnih.gov This method has been successfully applied to profile up to 20 or more endogenous steroids simultaneously in human plasma. nih.gov
Table 1: Typical GC-MS/MS Parameters for Steroid Profiling
| Parameter | Description | Example from Research |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) followed by enzymatic hydrolysis and dual derivatization. nih.gov | C18-SPE cleanup is often sufficient for plasma samples. nih.gov |
| GC Column | High-resolution capillary column. | HP-ULTRA1 (17 m × 0.2 mm i.d., 0.11 µm film thickness). nih.gov |
| Carrier Gas | Inert gas, typically Helium. | Helium at a flow rate of 0.8 mL/min. nih.gov |
| Injection Mode | Split or splitless, depending on concentration. | Split mode (5:1) with an injector temperature of 280 °C. nih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) or dynamic MRM (dMRM) mode. nih.gov | dMRM can yield higher detection sensitivity than traditional MRM. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a dominant technique for the quantitative analysis of steroids, including pregnane (B1235032) metabolites, in various biological fluids. nih.gov A key advantage over GC-MS is that derivatization is often not required, simplifying sample preparation. The analysis typically employs reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.
LC-MS/MS methods are highly sensitive and specific, capable of quantifying a panel of steroid metabolites in a single run. nih.gov For instance, a validated LC-MS/MS assay was developed to measure the plasma concentrations of four steroid metabolites, achieving separation and quantification in under 5.5 minutes. nih.gov This capability is crucial in clinical research and metabolomic studies to identify potential biomarkers for various conditions. nih.gove-century.us Untargeted metabolomic profiling using LC-MS/MS on follicular fluid samples has successfully identified differential metabolites, including pregnane derivatives, highlighting the technique's utility in exploring metabolic pathways like steroid hormone biosynthesis. e-century.us
Table 2: Example LC-MS/MS Conditions for Steroid Metabolite Quantification
| Parameter | Description | Example from Research |
|---|---|---|
| Sample Preparation | Often involves protein precipitation or liquid-liquid extraction followed by Solid-Phase Extraction (SPE). | Extraction with dichloromethane (B109758) and SPE. nih.gov |
| Chromatography | Reversed-Phase Liquid Chromatography (RP-LC). | Separation achieved on a C18 column. |
| Mobile Phase | A mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid. | Isocratic or gradient elution with water/acetonitrile or water/methanol mixtures. nih.govsielc.com |
| Detection | Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI). | Allows for high sensitivity and specificity in quantification. nih.gov |
| Run Time | Methods are often optimized for high throughput. | Complete analysis of four steroids in 5.5 minutes. nih.gov |
High-Performance Liquid Chromatography (HPLC), commonly coupled with an ultraviolet (UV) detector, is a versatile tool for both the analysis and purification of corticosteroids. nih.gov Reversed-phase HPLC (RP-HPLC) using an octadecylsilyl silica (B1680970) (C18) stationary phase is the most common approach for separating steroids. nih.gov
The separation of structurally similar corticosteroids, such as prednisolone (B192156) and its related impurity hydrocortisone, can be challenging but is achievable with optimized chromatographic conditions. nih.gov The mobile phase typically consists of a mixture of water, methanol, and/or acetonitrile. lcms.cz Tetrahydrofuran is also used as a mobile phase component to improve the separation of certain corticosteroids. nih.gov By adjusting the mobile phase composition and using either an isocratic (constant composition) or gradient (changing composition) run, analysts can achieve desired resolution. nih.govlcms.cz
For analytical purposes, HPLC-UV allows for the quantification of known compounds. For preparative purposes, fractions of the eluent can be collected, allowing for the isolation of pure compounds for further experiments.
Table 3: HPLC Separation Strategies for Corticosteroids
| Parameter | Stationary Phase (Column) | Mobile Phase Composition | Detection | Application |
|---|---|---|---|---|
| Strategy 1 | Acclaim 120 C18 (5 µm) | Water/Methanol/Acetonitrile (gradient) | UV | Separation of seven out of nine corticosteroids. lcms.cz |
| Strategy 2 | Newcrom A (mixed-mode) | Acetonitrile or Methanol and water with formic acid buffer | UV at 275nm | Separation of Dexamethasone and Prednisolone. sielc.com |
| Strategy 3 | Gemini C18 (3 µm) | Water/Acetonitrile/Methanol with trifluoroacetic acid (gradient) | UV | Separation of Prednisolone and its impurities. nih.gov |
Spectroscopic Identification and Structural Characterization in Research Contexts
While chromatography separates compounds, spectroscopy is essential for their definitive identification and detailed structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including steroids. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, which is critical for distinguishing between stereoisomers, such as the 5α and 5β forms of pregnane derivatives. nih.govresearchgate.net
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. ejournal.by Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connections between protons and carbons, helping to piece together the molecular structure. rsc.orgnih.gov The Nuclear Overhauser Effect (NOE) is particularly important as it provides information on the spatial proximity of atoms, which is key to assigning the correct stereochemistry at chiral centers. rsc.orgepa.gov For 5beta-Pregnan-17,21-diol-3,20-dione, NMR would be the definitive method to confirm the cis-fusion of the A and B rings characteristic of the 5β configuration.
Table 4: NMR Techniques for Steroid Structural Analysis
| Technique | Information Provided | Application in Steroid Analysis |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons. nih.gov | Provides a "fingerprint" of the steroid; helps identify the number and type of protons. rsc.org |
| ¹³C NMR | Chemical shifts of carbon atoms. ejournal.by | Determines the number of carbon atoms and their chemical environment (e.g., C=O, C-OH). epa.gov |
| COSY | Shows correlations between coupled protons (typically on adjacent carbons). rsc.org | Helps trace out the spin systems within the steroid rings and side chain. nih.gov |
| HSQC/HMQC | Correlates protons with the carbons they are directly attached to. nih.gov | Assigns specific proton signals to their corresponding carbon signals. |
| NOE/NOESY | Shows correlations between protons that are close in space, regardless of bonding. rsc.orgepa.gov | Crucial for determining stereochemistry, such as the orientation of substituents and the fusion of the steroid rings (e.g., 5α vs. 5β). epa.gov |
Infrared (IR) and Ultraviolet (UV) spectroscopy are foundational techniques used to identify the functional groups present in a molecule. jchps.com
Infrared (IR) Spectroscopy works by measuring the vibrations of bonds within a molecule when it absorbs infrared radiation. acs.org Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, IR spectroscopy would clearly show the presence of hydroxyl (-OH) groups, characterized by a broad absorption band, and carbonyl (C=O) groups from the ketones, which exhibit strong, sharp absorption bands. jchps.commdpi.com The exact position of the carbonyl absorption can also give clues about the ring it is in (e.g., a six-membered ring ketone vs. a five-membered ring ketone or an acyclic ketone). acs.org
Ultraviolet (UV) Spectroscopy provides information about conjugated systems. researchgate.net Chromophores, or light-absorbing groups, absorb light in the UV-visible range. While isolated carbonyl groups like the ones at C-3 and C-20 in this compound have a UV absorption, it is typically weak. The technique is much more sensitive for α,β-unsaturated ketones, which are present in many biologically active corticosteroids like cortisone (B1669442) but absent in this particular saturated pregnane derivative. nih.gov Therefore, UV spectroscopy is primarily used to confirm the absence of conjugated double bond systems in the steroid nucleus. jchps.com
Table 5: Characteristic IR Absorption Frequencies for Steroid Functional Groups
| Functional Group | Type | Approximate Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H Stretch | Alcohols, Hydroxyls | 3600 - 3200 | Strong, Broad |
| C-H Stretch | Alkanes (CH₂, CH₃) | 3000 - 2850 | Strong to Medium |
| C=O Stretch | Ketone (6-membered ring, e.g., C-3) | 1725 - 1705 | Strong, Sharp |
| C=O Stretch | Ketone (acyclic, e.g., C-20) | 1725 - 1705 | Strong, Sharp |
| C-O Stretch | Alcohols | 1260 - 1000 | Strong |
Advanced Detection and Quantification in Biological Matrices (Non-Clinical)
The analysis of this compound in complex biological samples such as brain tissue and various bodily fluids presents unique challenges due to its low endogenous concentrations and the presence of interfering substances.
Sample Preparation and Extraction Protocols for Tissue and Fluid Samples (e.g., Brain Tissue)
The initial and most critical step in the analysis of this compound from biological samples is the efficient extraction of the analyte while minimizing the co-extraction of interfering compounds, such as lipids, which are particularly abundant in brain tissue. nih.gov
Homogenization: Brain tissue samples are first homogenized to disrupt the cellular structures and release the steroids. This is typically performed in an ice-cold buffer to minimize enzymatic degradation of the target compound. frontiersin.org
Extraction Techniques:
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the steroid from the aqueous homogenate into an immiscible organic solvent, such as diethyl ether or dichloromethane. nih.govnih.gov While widely used, LLE can sometimes result in variable recoveries and co-extraction of lipids that may interfere with subsequent analysis. nih.gov
Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency and selectivity. nih.govfrontiersin.org C18 silica-based columns are commonly employed for the extraction of steroids from brain tissue. nih.govresearchgate.net The general protocol involves conditioning the column, loading the sample, washing away impurities, and finally eluting the steroid of interest with an appropriate solvent. researchgate.net A two-stage extraction, combining LLE followed by SPE, can significantly improve the purity of the extract, especially for lipid-rich samples like brain tissue. nih.gov
A typical SPE protocol for steroids from brain tissue is outlined below:
| Step | Procedure | Purpose |
| Homogenization | Homogenize brain tissue in deionized water, followed by the addition of methanol. researchgate.net | To release steroids from the tissue matrix. |
| Centrifugation | Centrifuge the homogenate to pellet cellular debris. researchgate.net | To clarify the sample before loading onto the SPE column. |
| SPE Column Priming | Prime the C18 column with ethanol (B145695) and then equilibrate with deionized water. researchgate.net | To activate the stationary phase for optimal steroid binding. |
| Sample Loading | Dilute the supernatant with deionized water and load it onto the C18 column. researchgate.net | To bind the steroids to the SPE column. |
| Washing | Wash the column with varying concentrations of methanol in water (e.g., 10%, 20%, 40%). researchgate.net | To remove polar impurities and interfering substances. |
| Elution | Elute the steroids with a high concentration of methanol (e.g., 90%). researchgate.net | To recover the purified steroid fraction. |
Table 1: Generalized Solid-Phase Extraction Protocol for Steroids in Brain Tissue. researchgate.net
Derivatization Strategies for Enhanced Analytical Sensitivity
Due to the inherent physicochemical properties of steroids, derivatization is often a necessary step to improve their volatility, thermal stability, and ionization efficiency, thereby enhancing the sensitivity of detection by mass spectrometry (MS). arborassays.comnih.gov
For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is essential to make the steroids volatile enough for gas-phase analysis. arborassays.com The hydroxyl and keto groups of this compound can be targeted. Common derivatization approaches for ketosteroids include:
Oximation: Conversion of the keto groups to oximes using reagents like hydroxylamine (B1172632) hydrochloride protects these functional groups and reduces isomerization. omu.edu.trmdpi.com
Silylation: Following oximation, the hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). arborassays.commdpi.com This increases volatility and thermal stability. mdpi.com
For Liquid Chromatography-Mass Spectrometry (LC-MS): While not always mandatory, derivatization can significantly improve the ionization efficiency of steroids, leading to lower detection limits. nih.gov For ketosteroids like this compound, derivatization with Girard reagents (Girard P or Girard T) is a common strategy. researchgate.net These reagents introduce a pre-charged moiety onto the steroid molecule, enhancing its signal in the mass spectrometer. researchgate.net
| Derivatization Strategy | Analytical Technique | Reagent Example | Purpose |
| Oximation followed by Silylation | GC-MS | Hydroxylamine hydrochloride, MSTFA arborassays.comomu.edu.trmdpi.com | Increases volatility and thermal stability. arborassays.commdpi.com |
| Girard Derivatization | LC-MS | Girard P or Girard T reagent researchgate.net | Improves ionization efficiency and sensitivity. researchgate.net |
Table 2: Common Derivatization Strategies for Ketosteroids.
Isotope-Dilution Mass Spectrometry for Absolute Quantification
Isotope-dilution mass spectrometry (ID-MS) is the gold standard for the absolute quantification of endogenous compounds, including this compound. This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled) of the analyte to the sample at the beginning of the extraction process.
The internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By measuring the ratio of the endogenous analyte to the internal standard, accurate quantification can be achieved, as the internal standard compensates for any sample loss during preparation and for variations in instrument response.
Development and Validation of Research Assays for this compound
The development of a reliable research assay for this compound, whether it is a mass spectrometry-based method or an immunoassay, requires a thorough validation process to ensure its accuracy, precision, and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay Validation:
The validation of an LC-MS/MS method for this compound should follow established guidelines and typically includes the assessment of the following parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. dntb.gov.ua |
| Precision | The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) < 15%. mdpi.comdntb.gov.uanih.gov |
| Accuracy (Trueness) | The closeness of the mean of a set of measurements to the actual value of the analyte. | Within ±15% of the nominal value. mdpi.comdntb.gov.uanih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within acceptable limits. |
| Specificity/Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other potentially interfering substances. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Comparison of the analyte response in matrix versus neat solution. |
| Recovery | The efficiency of the extraction procedure. | Comparison of the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). | Analyte concentration remains within a specified percentage of the initial concentration. |
Table 3: Key Parameters for the Validation of an LC-MS/MS Assay for Steroids.
Immunoassay Development:
While LC-MS/MS offers high specificity, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable tool for high-throughput screening. The development of an immunoassay for this compound would involve:
Hapten Synthesis: The steroid molecule is too small to elicit an immune response on its own and must be conjugated to a carrier protein (e.g., bovine serum albumin) to become immunogenic. This involves synthesizing a derivative of this compound with a reactive group for conjugation, creating a hapten. rsc.org
Antibody Production: The hapten-carrier conjugate is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound. arborassays.com
Assay Development and Validation: A competitive immunoassay format is typically developed where the sample analyte competes with a labeled form of the steroid for binding to a limited number of antibody sites. The assay must then be validated for specificity (cross-reactivity with other steroids), sensitivity, precision, and accuracy. nih.gov
The development of an ELISA for the related metabolite 5β-pregnan-3α-ol-20-one demonstrates the feasibility of this approach for 5beta-pregnane (B1210067) derivatives. arborassays.com
Chemical Synthesis and Derivatization of 5beta Pregnan 17,21 Diol 3,20 Dione for Research Applications
Total Synthesis Strategies for Pregnane (B1235032) Derivatives
The complete chemical synthesis of complex steroid structures, known as total synthesis, provides a route to pregnane derivatives from simple, non-steroidal starting materials. These multi-step processes are often lengthy and complex but offer the significant advantage of allowing for the introduction of structural modifications at any stage, which is not always possible with semi-synthesis from natural precursors.
An efficient total synthesis of a pregnane-type steroid, (+)-5α-dihydropregnenolone, was achieved through an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol. rsc.org This key intermediate was prepared from a ring-D-aromatic steroid via an Eschenmoser ring-opening of its 13,17a-epoxy-17-oxo-derivative. rsc.org Such strategies, while not directly producing 5β-Pregnan-17,21-diol-3,20-dione, establish foundational methods for constructing the core pregnane skeleton, which can then be further functionalized to yield the desired product.
Another notable total synthesis involved the marine-derived Δ8,9-pregnene (+)-03219A. This synthesis progressed from epichlorohydrin (B41342) to an ent-estrane, which was then converted to a nat-androstane, and finally to the target pregnene. nih.gov Key to this process were rearrangement reactions to invert the quaternary center at C13 and establish the C10 quaternary center, highlighting the intricate stereochemical control required in steroid synthesis. nih.gov
Semisynthesis from Abundant Steroid Precursors
Semisynthesis, which starts from readily available and structurally similar natural steroids, is often a more practical and economically viable approach for producing specific pregnane derivatives. This method leverages the complex, pre-existing carbon skeleton of natural products, requiring fewer steps to reach the target molecule.
For instance, pregnenolone (B344588) is a common starting material for the synthesis of various pregnane derivatives. nih.gov A synthetic scheme starting from pregnenolone involved its transformation into 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one. nih.gov This intermediate can then undergo further reactions to introduce the desired functionalities at C17 and C21.
Regioselective and Stereoselective Functionalization Approaches
Achieving the correct placement and three-dimensional orientation of functional groups on the steroid nucleus is a critical challenge in steroid synthesis. Regioselectivity refers to the preferential reaction at one specific site over other possible sites, while stereoselectivity refers to the preferential formation of one stereoisomer over others. uky.eduquora.com
Enzymatic reactions are particularly powerful tools for achieving high regioselectivity and stereoselectivity. uky.edu For example, enzymes like hydroxylases can introduce hydroxyl groups at specific carbon atoms of the steroid core with a high degree of precision, a transformation that is often difficult to achieve with conventional chemical methods. nih.gov The regioselectivity of these enzymatic reactions can be influenced by the structure of the substrate and the specific enzyme used. uky.edu
Chemical methods also employ various strategies to control selectivity. For instance, the use of directing groups can guide a reagent to a specific position on the steroid molecule. The development of stereospecific reactions, such as the catalyst-free [3 + 3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, allows for the creation of specific stereoisomers. rsc.org
Enzymatic and Microbial Transformations for 5β-Pregnan-17,21-diol-3,20-dione Production
Microorganisms and their enzymes offer a powerful and environmentally friendly alternative to traditional chemical synthesis for producing steroids. researchfloor.orgwjpls.org These biocatalytic methods can perform highly specific reactions, such as hydroxylations, oxidations, and reductions, often with high yields and selectivity. nih.gov
The use of microbial transformations is a well-established technology in the pharmaceutical industry for the production of steroid hormones and their intermediates. wjpls.orgnih.gov For example, fungi of the Rhizopus genus are known for their ability to perform 11α-hydroxylation, a key step in the synthesis of corticosteroids. wjpls.org Similarly, various bacteria and fungi can be used to carry out other specific transformations on the steroid nucleus. nih.govresearchfloor.org
The advantages of microbial transformations include mild reaction conditions, high specificity that reduces the need for protecting groups, and the potential for creating novel steroid derivatives. davidmoore.org.uk Researchers are continually exploring new microorganisms and engineering existing ones to improve the efficiency and selectivity of these biotransformations for the production of valuable steroids. nih.govnih.gov
Synthesis of Radiolabeled or Deuterated Analogues for Tracer Studies in Metabolism Research
To study the metabolic fate of 5β-Pregnan-17,21-diol-3,20-dione in the body, researchers often use isotopically labeled analogues. These molecules contain a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), or a radioactive isotope, like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
The synthesis of these labeled compounds allows them to be used as tracers. nih.gov For example, a deuterated version of a steroid can be administered, and its metabolic products can be identified and quantified using techniques like mass spectrometry. nih.gov This provides valuable information about the pathways of steroid metabolism and the enzymes involved.
The synthesis of specifically deuterium-labeled pregnanolone (B1679072) and pregnanediol (B26743) sulphates has been reported for metabolic studies in humans. nih.gov These syntheses often involve the use of deuterated reagents, such as sodium borodeuteride or lithium aluminum deuteride, to introduce the deuterium atoms at specific positions in the steroid molecule. nih.gov Similarly, a tritiated analogue of 5β-pregnane-3α,17,20α-triol glucuronide has been prepared for use in radioimmunoassays. nih.gov The introduction of deuterium can also be used to study the kinetic isotope effect, providing insights into reaction mechanisms. rsc.org
Creation of Derivates for Biochemical Interaction Studies (e.g., Receptor Binding, Enzyme Inhibition)
To investigate the biological activity of 5β-Pregnan-17,21-diol-3,20-dione, researchers synthesize a variety of derivatives with modified structures. These derivatives are then tested for their ability to interact with biological targets such as receptors and enzymes.
For example, by systematically modifying different parts of the steroid molecule, scientists can identify which structural features are essential for binding to a specific receptor or for inhibiting a particular enzyme. acs.orgnih.gov This information is crucial for understanding the structure-activity relationship (SAR) and for designing new compounds with improved potency or selectivity. nih.gov
The synthesis of pregnene derivatives with modifications at the 17,20-side chain and the D-ring has been performed to evaluate them as inhibitors of human testicular 17α-hydroxylase/C17,20-lyase. acs.orgnih.gov These studies have shown that the nature of the substituent at the 20-position significantly influences the inhibitory activity. acs.orgnih.gov In other research, derivatives of 1,4-benzoxazine were synthesized and tested for their ability to inhibit COX-1/COX-2 enzymes, with molecular docking studies used to understand the binding interactions. rsc.org Similarly, analogs of 2,4,6-trihydroxy-3-geranylacetophenone were synthesized to probe their potential as lipoxygenase inhibitors. mdpi.com
Biological Roles and Research Models of 5beta Pregnan 17,21 Diol 3,20 Dione Non Clinical Focus
5β-Pregnan-17,21-diol-3,20-dione as an Intermediate in Steroid Hormone Synthesis Pathways (e.g., Androgen Backdoor Pathway)
In the complex symphony of steroid hormone production, multiple pathways orchestrate the conversion of cholesterol into a diverse array of biologically active molecules. While the conventional, or "front door," pathway to potent androgens like dihydrotestosterone (B1667394) (DHT) via testosterone (B1683101) is well-established, an alternative route, known as the "backdoor pathway," has garnered increasing attention. It is within this alternative pathway that 5β-Pregnan-17,21-diol-3,20-dione emerges as a key, albeit transient, player.
The backdoor pathway provides a mechanism for the synthesis of DHT that bypasses the obligatory testosterone intermediate. nih.govwikipedia.org This route is particularly significant in certain physiological and pathological contexts. The journey through the backdoor pathway often begins with 17α-hydroxyprogesterone (17-OHP). nih.govwikipedia.orgplos.org In a critical step, 17-OHP undergoes 5β-reduction to form 5β-pregnan-17α-ol-3,20-dione. This is then further metabolized. While the 5α-reduced pathway leading to DHT is more extensively characterized, the formation of 5β-pregnane derivatives represents a significant metabolic route.
The synthesis of 5β-Pregnan-17,21-diol-3,20-dione specifically involves the reduction of the A-ring of 17α,21-dihydroxyprogesterone (also known as Compound S). The enzymes responsible for this conversion are 5β-reductases (aldo-keto reductases).
The significance of the backdoor pathway, and by extension its intermediates like 5β-Pregnan-17,21-diol-3,20-dione, is underscored by its role in fetal development and in certain endocrine disorders. e-apem.org While the classical pathway is predominant in testicular androgen synthesis post-puberty, the backdoor pathway is crucial for masculinization of the external genitalia during fetal life. e-apem.org
Table 1: Key Steroid Intermediates and Enzymes in the Androgen Backdoor Pathway
| Intermediate | Precursor | Key Enzyme(s) | Product |
|---|---|---|---|
| 5α-Pregnan-17α-ol-3,20-dione | 17α-Hydroxyprogesterone | 5α-reductase type 1 (SRD5A1) | 5α-Pregnane-3α,17α-diol-20-one |
| 5α-Pregnane-3α,17α-diol-20-one | 5α-Pregnan-17α-ol-3,20-dione | Aldo-keto reductase 1C2/1C4 (AKR1C2/AKR1C4) | Androsterone |
| Androsterone | 5α-Pregnane-3α,17α-diol-20-one | 17,20-lyase (CYP17A1) | Androstanediol |
| Androstanediol | Androsterone | 17β-Hydroxysteroid dehydrogenase type 3/5 | Dihydrotestosterone (DHT) |
This table outlines the more characterized 5α-backdoor pathway. The formation of 5β-pregnane derivatives follows a similar initial reduction step catalyzed by 5β-reductase.
Occurrence and Metabolism of 5β-Pregnan-17,21-diol-3,20-dione in Non-Human Species and Model Systems
The study of steroid metabolism across different animal models provides valuable insights into the comparative biochemistry and evolution of endocrine pathways. The presence and metabolism of 5β-pregnane derivatives, including 5β-Pregnan-17,21-diol-3,20-dione, have been noted in various non-human species.
Comparative Steroid Biochemistry Across Different Animal Models (e.g., Hamster, Rat, Quail)
Research into steroidogenesis in various animal models reveals both conserved and species-specific metabolic pathways. While direct and extensive studies on the metabolism of 5β-Pregnan-17,21-diol-3,20-dione in hamsters and rats are not widely documented in the provided search results, broader studies on steroid metabolism in these animals offer a comparative context. For instance, studies on 17β-estradiol metabolism in hamster hepatic microsomes highlight species-specific differences in hydroxylation patterns. nih.gov
In the Japanese quail (Coturnix coturnix japonica), research has detailed the steroidogenic capabilities of ovarian cells and the hormonal fluctuations during embryonic development. nih.govnih.govresearchgate.netconsensus.app While these studies primarily focus on major sex steroids like progesterone (B1679170), testosterone, and estradiol, the active metabolism of progesterone has been observed. nih.gov For example, the embryonic brain of the quail actively produces 5β-dihydroprogesterone from progesterone, indicating the presence of 5β-reductase activity. ebi.ac.uk This suggests that the enzymatic machinery necessary for the formation of 5β-pregnane structures is present and active, particularly during embryonic stages. ebi.ac.uk
Furthermore, a study on the in vitro metabolism of [3H]17-hydroxyprogesterone by spermatozoa of the grouper (Epinephelus coioides), a teleost fish, demonstrated the synthesis of several 5β-pregnanes, including 17-hydroxy-5β-pregnan-3,20-dione. nih.gov This was the first report of the synthesis of these 5β-pregnanes by teleost spermatozoa and highlights the activity of 5β-reductases in non-mammalian vertebrates. nih.gov
In Vitro Studies on Cellular and Subcellular Interactions of 5β-Pregnan-17,21-diol-3,20-dione (Purely Mechanistic)
To understand the functional role of any molecule at a biological level, it is essential to investigate its interactions with cellular components in a controlled, in vitro setting. Such studies provide mechanistic insights into receptor binding and enzyme modulation.
Receptor Binding Studies with Steroid Receptors (Mechanistic)
The biological effects of steroid hormones are primarily mediated through their binding to specific intracellular steroid receptors. The affinity of a steroid for a particular receptor dictates its potential to elicit a biological response. While there is a lack of specific data on the binding of 5β-Pregnan-17,21-diol-3,20-dione to various steroid receptors in the provided search results, studies on related compounds offer valuable context.
For example, a study on the binding of various steroids to the progesterone membrane receptor α (mPRα) revealed that the 3-keto group of progesterone is crucial for high-affinity binding. nih.gov The study showed that modifications at this position, such as the presence of a 3α-hydroxy or 3β-hydroxy group, significantly reduce or abolish binding. nih.gov This suggests that 5β-Pregnan-17,21-diol-3,20-dione, which possesses a 3-oxo group, might retain some affinity for certain steroid receptors, although the 5β-conformation of the A-ring would also influence this interaction. Further direct binding assays are necessary to determine the specific receptor binding profile of 5β-Pregnan-17,21-diol-3,20-dione.
Modulation of Enzyme Activities in Cell-Free Systems
Steroids can act not only as receptor ligands but also as modulators of enzyme activity. In vitro, cell-free systems provide a clean environment to study the direct effects of a compound on a specific enzyme, devoid of confounding cellular processes.
A study on the biocatalytic synthesis of 4-pregnen-20,21-diol-3-one, a compound structurally related to 5β-Pregnan-17,21-diol-3,20-dione, demonstrated its selective inhibitory effect on human 5α-reductase type II. nih.gov At a concentration of 10 µM, this compound inhibited 5α-reductase type II by 81.8%, with a calculated IC50 value of 1.56 µM. nih.gov This finding suggests that pregnane (B1235032) derivatives with a diol side chain can interact with and modulate the activity of key enzymes in steroid metabolism. Given the structural similarities, it is plausible that 5β-Pregnan-17,21-diol-3,20-dione could also modulate the activity of 5α- or 5β-reductases or other steroidogenic enzymes. However, direct experimental evidence from cell-free assays is needed to confirm and quantify such effects.
Hypothesized Roles in Biochemical Signaling Cascades in Model Systems
Currently, there is no direct scientific evidence from non-clinical model systems to support any hypothesized roles for 5β-Pregnan-17,21-diol-3,20-dione in biochemical signaling cascades. Detailed research findings and data tables regarding its interaction with receptors or modulation of enzymes are not available in the public domain.
Emerging Research Directions and Future Perspectives on 5beta Pregnan 17,21 Diol 3,20 Dione
Discovery of Novel Enzymes and Metabolic Pathways Related to Pregnanes
The biosynthesis and catabolism of pregnanes are governed by a complex network of enzymes. While the primary pathways for major corticosteroids and sex hormones are well-established, research continues to uncover novel enzymes and alternative metabolic routes, such as the "backdoor pathway" for androgen synthesis. wikipedia.org The study of 5beta-pregnanes, in particular, is an area ripe for discovery.
The initial step in the formation of 5-beta reduced steroids involves the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase (encoded by the AKR1D1 gene), which reduces the double bond in the A-ring of precursor molecules like progesterone (B1679170). hmdb.ca However, the full sequence of enzymatic reactions leading to and metabolizing 5beta-Pregnan-17,21-diol-3,20-dione is not completely understood. Future research will likely focus on identifying and characterizing the specific hydroxylases, dehydrogenases, and conjugating enzymes (e.g., sulfotransferases and UDP-glucuronosyltransferases) that act on this substrate.
Moreover, studies on pregnane (B1235032) glycosides have shown that these compounds can inhibit key steroidogenic enzymes, including 11β-hydroxylase and steroid 17-alpha-monooxygenase, thereby suppressing corticosteroid production. nih.govnih.gov This highlights a potential regulatory role for pregnane derivatives and opens up questions about whether this compound or its metabolites could act as endogenous modulators of steroidogenesis. The systematic exploration of protein sequence databases, combined with high-throughput screening, represents a powerful strategy for discovering new enzymes with activity towards specific pregnane structures. nih.gov
Table 1: Key Enzymes in Pregnane Metabolism and Their Potential Relevance
| Enzyme | Gene Name | Function | Potential Relevance to this compound |
|---|---|---|---|
| 3-oxo-5-beta-steroid 4-dehydrogenase | AKR1D1 | Catalyzes the 5-beta reduction of steroid precursors. hmdb.ca | Essential for the initial step in the biosynthesis of 5-beta pregnane series compounds. |
| Cytochrome P450 Enzymes (e.g., CYP11A1, CYP17A1, CYP21A2, CYP11B1) | Various | Involved in hydroxylation and side-chain cleavage steps in steroidogenesis. nih.gov | Likely involved in the synthesis of the precursor to this compound and its subsequent metabolism. |
| 3α-Hydroxysteroid Dehydrogenases (3α-HSDs) | e.g., AKR1C2, AKR1C4 | Catalyze the reduction of 3-keto groups. wikipedia.org | Potentially involved in the metabolism of the 3-keto group of this compound. |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Various | Interconvert keto and hydroxyl groups at the C17 position. | Could play a role in modifying the C17 side chain. |
| 20α-Hydroxysteroid Dehydrogenases (20α-HSDs) | AKR1C1 | Reduces the 20-keto group of progestins. | May metabolize the 20-keto group of this compound. |
Application of Advanced "Omics" Technologies in Pregnane Research (e.g., Metabolomics, Enzymomics)
"Omics" technologies offer a holistic view of biological systems and are powerful tools for hypothesis generation and biomarker discovery.
Metabolomics , the large-scale study of small molecules, is particularly well-suited for steroid research. By profiling the complete set of metabolites in a biological sample, researchers can identify novel pregnane derivatives, map metabolic pathways, and discover biomarkers for various physiological and pathological states. nih.gov For instance, metabolomic studies in prenatal medicine have successfully identified metabolic signatures, including changes in steroid profiles, that are predictive of complications like pre-eclampsia and preterm labor. nih.govwustl.edu Applying these high-throughput techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to systems where 5beta-pregnane (B1210067) metabolism is active could reveal the connections between this compound and specific biological functions or diseases. nih.govnih.gov
Enzymomics aims to characterize the global activities of enzymes within a biological system. While still an emerging field, its application could provide a functional readout of the steroidogenic and metabolic machinery. By using libraries of potential substrates, including various pregnane derivatives, researchers could screen cell or tissue lysates to map the enzymatic activities present and see how they change in response to different stimuli.
Table 2: Application of "Omics" Technologies in Pregnane Research
| "Omics" Technology | Description | Application in Pregnane Research |
|---|---|---|
| Metabolomics | Comprehensive analysis of all small molecule metabolites in a biological system. nih.gov | Identification of novel pregnane metabolites, mapping of metabolic pathways, discovery of disease biomarkers. nih.govwustl.edu |
| Transcriptomics | Study of the complete set of RNA transcripts (the transcriptome). | Identifies which enzyme-encoding genes are expressed under certain conditions, providing clues to active metabolic pathways. |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Quantifies the abundance of steroidogenic enzymes and receptors, revealing the capacity for pregnane synthesis and response. |
| Enzymomics | Global analysis of enzyme activity. | Functionally characterizes the enzymatic landscape, identifying which enzymes actively metabolize pregnane substrates. |
Development of Chemical Biology Tools Based on this compound Analogues
Chemical biology utilizes chemical tools to study and manipulate biological systems. sigmaaldrich.com The development of synthetic analogues of this compound could provide invaluable probes for exploring its currently unknown biological targets and functions.
A prime example of this approach in a related area is the development of modulators for the Pregnane X Receptor (PXR). Based on the scaffold of a specific PXR antagonist (SPA70), researchers have synthesized a library of analogues that function as agonists, antagonists, or even inverse agonists. nih.gov These tools are critical for dissecting the physiological roles of PXR activation and inhibition.
Similarly, analogues of this compound could be designed for several purposes:
Labeled Analogues: Synthesizing versions with isotopic labels (e.g., ²H, ¹³C) or radioactive tags (e.g., ³H) would enable precise quantification and tracking in metabolic studies. nih.gov
Fluorescent Probes: Attaching a fluorescent group would allow for visualization of the compound's uptake and subcellular localization.
Affinity Probes: Incorporating a reactive group or a photo-activatable crosslinker could be used to covalently label binding partners (receptors or enzymes), facilitating their identification.
Functional Modulators: Systematic modification of the steroid's functional groups could lead to the discovery of potent and selective agonists or antagonists for its yet-to-be-identified receptor.
Computational and Structural Biology Approaches to Pregnane-Enzyme/Receptor Interactions
Computational and structural biology provide atomic-level insights into how ligands like pregnanes interact with their protein targets. These methods are essential for understanding binding specificity and mechanism of action, and for guiding the design of new chemical tools.
Structural Biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), can determine the three-dimensional structure of an enzyme or receptor bound to its ligand. While no structure currently exists for a protein in complex with this compound, the wealth of structural information for the Pregnane X Receptor (PXR) demonstrates the power of this approach. nih.govacs.org These studies have revealed a large, promiscuous binding pocket capable of accommodating a wide variety of compounds. nih.gov
Computational Modeling complements experimental structures and allows for the study of dynamic processes. frontiersin.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to identify potential binding partners for this compound from a library of known protein structures. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the flexibility of the ligand and protein, the stability of their interaction, and the conformational changes that may occur upon binding. acs.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate chemical structure with biological activity, which can be used to predict the activity of novel analogues and guide their design. nih.govacs.org
These computational tools have been extensively used to model the interactions of xenobiotics and steroids with cytochrome P450 enzymes and nuclear receptors like PXR, and they are perfectly poised for application to the study of this compound. nih.govnih.gov
Table 3: Computational and Structural Approaches for Pregnane Research
| Method | Description | Application |
|---|---|---|
| X-ray Crystallography / Cryo-EM | Experimental techniques to determine high-resolution 3D structures of protein-ligand complexes. | Provides a definitive view of the binding mode of a pregnane within its receptor or enzyme active site. nih.gov |
| Molecular Docking | Computational prediction of the binding pose of a ligand in a protein's active site. nih.govacs.org | Screens for potential protein targets; hypothesizes binding orientation to guide further experiments. |
| Molecular Dynamics (MD) Simulation | Computational simulation of the physical movements of atoms and molecules over time. acs.orgmdpi.com | Assesses the stability of a predicted protein-ligand complex and reveals dynamic aspects of the interaction. |
| QSAR | Statistical models relating chemical structure to biological activity. nih.gov | Predicts the biological activity of untested pregnane analogues to prioritize synthesis. |
Unexplored Biological Functions and Regulatory Mechanisms in Defined Model Systems
The ultimate goal of this research is to understand the physiological role of this compound. Given the structural diversity of pregnane metabolites, it is plausible that this compound has unique biological functions that have yet to be discovered. For example, research has shown that 5-alpha-reduced progestins, not progesterone, are the principal progestins secreted by the corpus luteum of the African elephant, highlighting species-specific roles for different pregnane metabolites. researchgate.net
Future research should employ defined model systems to investigate potential functions:
Cell-Based Assays: Screening this compound against panels of nuclear receptors and other potential targets (e.g., ion channels, G-protein coupled receptors) could identify its primary binding proteins.
Organoid Cultures: Using organoids derived from tissues with high steroidogenic activity (e.g., adrenal, liver, intestine) would allow for the study of the compound's metabolism and function in a more physiologically relevant context. tocris.com
Genetically Modified Animal Models: Knockout or knock-in models for key enzymes in the 5-beta-pregnane pathway (like AKR1D1) would be invaluable for elucidating the consequences of altered levels of 5beta-pregnane metabolites in vivo.
Investigating its role in modulating the activity of well-known steroid-responsive pathways, such as those governed by the glucocorticoid receptor or PXR, is a logical starting point. nih.gov It is possible that this compound acts as a weak agonist, an antagonist, or an allosteric modulator of these receptors, fine-tuning the cellular response to more potent hormones.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 5β-Pregnan-17,21-diol-3,20-dione and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and functional groups. For deuterated analogs (e.g., 5β-Pregnan-3,20-dione-2,2,4,4,17α,21,21,21-d8), isotopic shifts in NMR spectra help track metabolic pathways .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with >95% purity thresholds for quality control, as validated in studies on related pregnane derivatives .
- Mass Spectrometry (MS) : Combine with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to confirm molecular weight and fragmentation patterns, especially for isotopically labeled compounds .
Q. How can researchers safely handle 5β-Pregnan-17,21-diol-3,20-dione in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid exposure to strong oxidizers .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Avoid flushing into drains .
Q. What is the biological significance of 5β-Pregnan-17,21-diol-3,20-dione in steroid metabolism?
- Methodological Answer :
- Role as a Metabolic Intermediate : This compound is a precursor in glucocorticoid biosynthesis. For example, 11-desoxycortisol (a closely related pregnane derivative) is enzymatically converted to cortisol via 11β-hydroxylase .
- Enzyme Assays : Use spectrophotometric assays to monitor NADH/NAD+ redox changes during dehydrogenase-catalyzed reactions (e.g., KSTD enzymes in Mycobacterium spp.) .
Advanced Research Questions
Q. How can microbial conversion efficiency of 5β-Pregnan derivatives be optimized for large-scale synthesis?
- Methodological Answer :
- Genetic Engineering : Overexpress kstD genes in Mycobacterium spp. to enhance C1,2-dehydrogenase activity, improving yields of dehydrogenated products (e.g., 1,4-pregnadiene derivatives) .
- Reaction Conditions : Use cellular lysates instead of whole cells to bypass membrane permeability barriers. Optimize pH (7.0–7.5) and temperature (30–37°C) for enzyme stability .
- Product Monitoring : Track reaction progress using LC-MS or thin-layer chromatography (TLC) with iodine vapor visualization .
Q. What strategies resolve contradictions in equilibrium constants for enzyme-catalyzed reactions involving 5β-Pregnan derivatives?
- Methodological Answer :
- pH Control : Standardize assays at pH 7.0 to minimize variability, as seen in oxidoreductase studies .
- Isotope Labeling : Use deuterated substrates (e.g., 5β-Pregnan-3,20-dione-d8) to distinguish enzyme-specific vs. non-enzymatic reactions .
- Computational Modeling : Apply density functional theory (DFT) to predict thermodynamic parameters and validate experimental data .
Q. How do isotopic labeling studies enhance understanding of 5β-Pregnan-17,21-diol-3,20-dione’s pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
